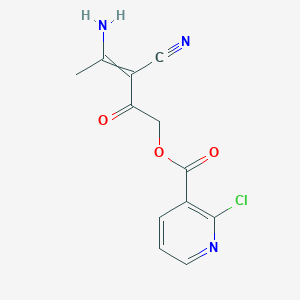
3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C12H10ClN3O3 and its molecular weight is 279.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H11ClN4O3
- Molecular Weight : 296.70 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, primarily in the context of antimicrobial and anticancer properties. The following sections detail these activities based on various studies.
Antimicrobial Activity
Studies have demonstrated that derivatives of chloropyridine compounds can exhibit significant antimicrobial properties. For instance, a related study found that pyridine derivatives effectively inhibited the growth of several bacterial strains, suggesting that similar mechanisms may apply to This compound .
Table 1: Antimicrobial Efficacy of Related Pyridine Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyridine Derivative A | E. coli, S. aureus | 32 µg/mL |
| Pyridine Derivative B | P. aeruginosa | 16 µg/mL |
| 3-(1-Aminoethylidene)-3-cyano... | TBD | TBD |
Anticancer Activity
The anticancer potential of pyridine derivatives has been explored in various models. For example, compounds similar to This compound have shown cytotoxic effects against cancer cell lines such as L1210 leukemia cells .
Case Study: Cytotoxicity Against L1210 Cells
In a controlled study, the compound was tested for its ability to inhibit the proliferation of L1210 leukemia cells. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 50 µM.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : Evidence suggests that certain pyridine derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
- Interaction with DNA : Some studies indicate that these compounds may intercalate with DNA, disrupting replication and transcription processes.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For instance:
- A study indicated that introducing various substituents on the pyridine ring significantly altered the compound's potency against microbial and cancerous cells .
Table 2: Structural Modifications and Biological Activity
| Modification Type | Effect on Activity |
|---|---|
| Alkyl substitution | Increased antimicrobial activity |
| Halogenation | Enhanced cytotoxicity |
| Functional group variation | Altered enzyme inhibition profiles |
Propriétés
IUPAC Name |
(4-amino-3-cyano-2-oxopent-3-enyl) 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-7(15)9(5-14)10(17)6-19-12(18)8-3-2-4-16-11(8)13/h2-4H,6,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTFWBWXQMXVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)COC(=O)C1=C(N=CC=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














